1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline
Overview
Description
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline is a chemical compound with the molecular formula C13H18N2. It belongs to the class of tetrahydroquinoxalines, which are known for their bioactive properties and are often used in pharmaceutical research
Preparation Methods
The synthesis of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of Rh–thiourea-catalyzed asymmetric hydrogenation under 1 MPa H2 pressure at room temperature . This method is efficient and can be scaled up for industrial production. The reaction conditions are mild, and the process can be conducted under continuous flow conditions, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinoxaline derivatives back to tetrahydroquinoxalines. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while reduction results in tetrahydroquinoxalines .
Scientific Research Applications
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline can be compared with other tetrahydroquinoxalines, such as:
1,2,3,4-Tetrahydroquinoxaline: Lacks the cyclopentyl group, resulting in different chemical properties and applications.
3,4-Dihydroquinoxalinone: Contains a carbonyl group, which significantly alters its reactivity and biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a cyclopentyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-cyclopentyl-2,3-dihydro-1H-quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-11(5-1)15-10-9-14-12-7-3-4-8-13(12)15/h3-4,7-8,11,14H,1-2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYHMBBRAZIQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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